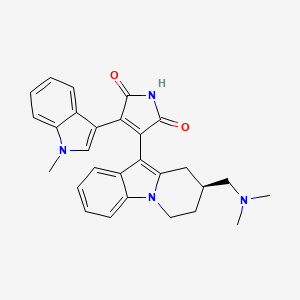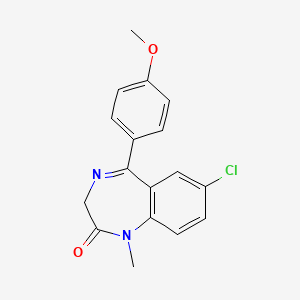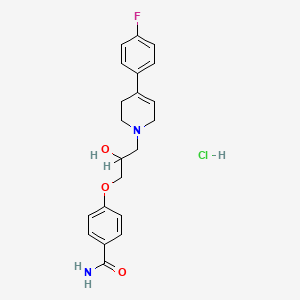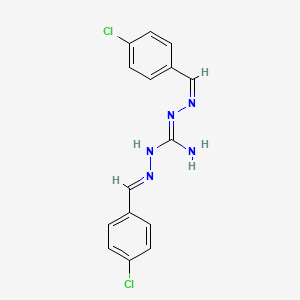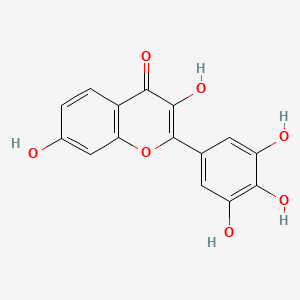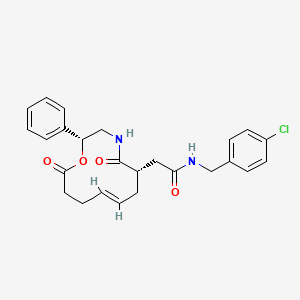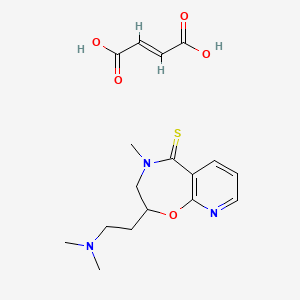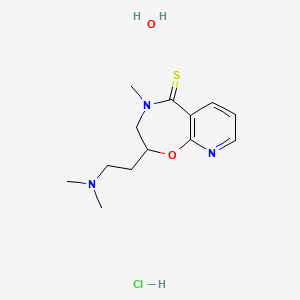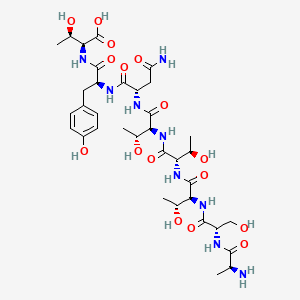
Peptide T
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide T is a short peptide derived from the human immunodeficiency virus (HIV) envelope protein gp120. It was discovered in 1986 by Candace Pert and Michael Ruff. This compound is known for its potential therapeutic effects, particularly in blocking the binding and infection of viral strains that use the CCR5 receptor to infect cells . This compound has shown promise in treating HIV-related conditions and neurocognitive disorders associated with AIDS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peptide T can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs protecting groups to prevent unwanted side reactions. For example, the fluorenylmethyloxycarbonyl (Fmoc) group is often used to protect the amino group of the amino acids .
Industrial Production Methods: Industrial production of peptides, including this compound, often involves automated SPPS. This method allows for the efficient and scalable production of peptides with high purity. The process includes steps such as coupling, deprotection, and cleavage from the resin, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Peptide T, like other peptides, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized, particularly at the methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: this compound can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in peptides with altered sequences and properties .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in blocking HIV entry into cells by binding to the CCR5 receptor.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
Peptide T exerts its effects by binding to the CCR5 receptor, a key entry point for HIV into host cells. By blocking this receptor, this compound prevents the virus from attaching and entering the cells, thereby inhibiting infection. Additionally, this compound may act as a vasoactive intestinal peptide (VIP) agonist, which could contribute to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Peptide T is unique in its ability to block the CCR5 receptor and its potential neuroprotective effects. Similar compounds include:
Maraviroc: Another CCR5 antagonist used in HIV treatment.
Enfuvirtide: A peptide that inhibits HIV fusion with host cells.
Dala1-peptide T-amide (DAPTA): A modified analog of this compound with similar therapeutic potential.
This compound stands out due to its dual action as both an HIV entry inhibitor and a potential neuroprotective agent, making it a valuable compound for further research and therapeutic development.
Propriétés
Numéro CAS |
106362-32-7 |
|---|---|
Formule moléculaire |
C35H55N9O16 |
Poids moléculaire |
857.9 g/mol |
Nom IUPAC |
(3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R)-2-[[(3R)-2-[[(3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14+,15+,16+,17+,20-,21-,22-,24?,25?,26?,27?/m0/s1 |
Clé InChI |
IWHCAJPPWOMXNW-VXZXGANVSA-N |
SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
SMILES isomérique |
C[C@H](C(C(=O)NC([C@@H](C)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
SMILES canonique |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
ASTTTNYT |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HIV Peptide T Peptide T Peptide T, HIV |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


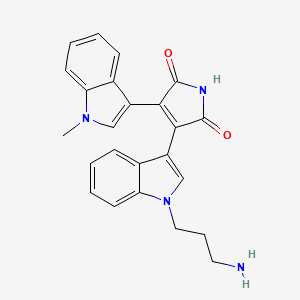


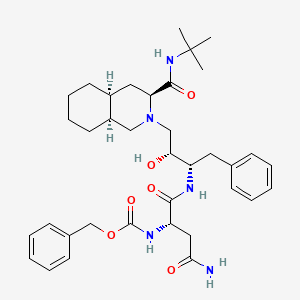
![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)
